molecular formula C12H18O2 B3058456 2-isobutyl-1,4-diMethoxybenzene CAS No. 89556-61-6

2-isobutyl-1,4-diMethoxybenzene

Cat. No. B3058456
CAS RN: 89556-61-6
M. Wt: 194.27 g/mol
InChI Key: OBRGZCMAJSEXJM-UHFFFAOYSA-N
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Description

2-isobutyl-1,4-diMethoxybenzene is a chemical compound with the molecular formula C12H18O2 . It is related to 1,4-dimethoxybenzene, a compound that has two methoxy groups attached to a benzene ring .


Synthesis Analysis

The synthesis of 2-isobutyl-1,4-diMethoxybenzene can be achieved through a Friedel-Crafts alkylation reaction . This reaction involves the electrophilic aromatic substitution of a carbocation by a pi bond from an aromatic ring . The process can be broken down into two steps: the formation of the electrophile and the attack of the electrophile by the aromatic ring .


Molecular Structure Analysis

The molecular structure of 2-isobutyl-1,4-diMethoxybenzene consists of a benzene ring with two methoxy groups and an isobutyl group attached to it . The average mass of the molecule is 162.271 Da and the monoisotopic mass is 162.140854 Da .


Chemical Reactions Analysis

The chemical reactions involving 2-isobutyl-1,4-diMethoxybenzene are primarily electrophilic aromatic substitution reactions . These reactions involve the replacement of one of the aromatic protons by an alkyl group .


Physical And Chemical Properties Analysis

2-isobutyl-1,4-diMethoxybenzene has a predicted boiling point of 265.3±20.0 °C and a predicted density of 0.953±0.06 g/cm3 .

Mechanism of Action

The mechanism of action for the reactions involving 2-isobutyl-1,4-diMethoxybenzene is based on the principles of electrophilic aromatic substitution . The electron pair in the pi bond attacks the electrophile, forming a new C-E bond and creating an arenium ion . This ion is then attacked by a base, reforming the aromaticity .

Safety and Hazards

According to the safety data sheet, 2-isobutyl-1,4-diMethoxybenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The future directions for the use of 2-isobutyl-1,4-diMethoxybenzene could involve its use in the development of new high capacity redox active materials for non-aqueous redox flow batteries . This would involve a subtractive design approach to develop a series of substituted 1,4-dimethoxybenzene based redox active molecules .

properties

IUPAC Name

1,4-dimethoxy-2-(2-methylpropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)7-10-8-11(13-3)5-6-12(10)14-4/h5-6,8-9H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRGZCMAJSEXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601735
Record name 1,4-Dimethoxy-2-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89556-61-6
Record name 1,4-Dimethoxy-2-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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